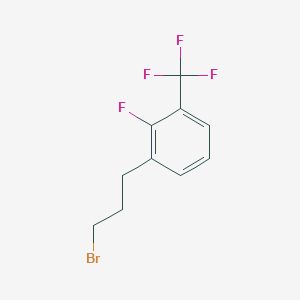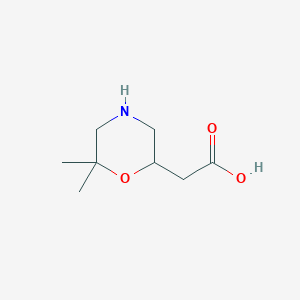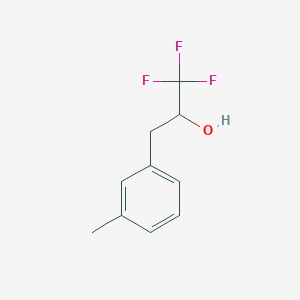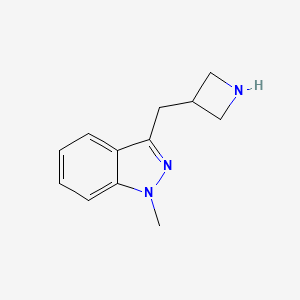
Lithium(1+)2-(1,2,4-thiadiazol-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium(1+)2-(1,2,4-thiadiazol-3-yl)acetate is a chemical compound that features a lithium ion paired with a 2-(1,2,4-thiadiazol-3-yl)acetate anion. This compound is part of the thiadiazole family, which is known for its diverse biological and chemical properties. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+)2-(1,2,4-thiadiazol-3-yl)acetate typically involves the reaction of lithium hydroxide with 2-(1,2,4-thiadiazol-3-yl)acetic acid. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization. The general reaction can be represented as follows:
LiOH+C4H4N2O2S→Li(C4H3N2O2S)+H2O
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes continuous stirring, controlled temperature, and pH adjustments to ensure complete reaction and efficient isolation of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium(1+)2-(1,2,4-thiadiazol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to thiadiazoline.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiadiazoline derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Lithium(1+)2-(1,2,4-thiadiazol-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of Lithium(1+)2-(1,2,4-thiadiazol-3-yl)acetate involves its interaction with biological molecules. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The lithium ion can also play a role in stabilizing the compound and enhancing its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Lithium(1+)2-(1,2,5-thiadiazol-3-yl)acetate
- Lithium(1+)2-(1,3,4-thiadiazol-2-yl)acetate
- Lithium 2-(3-(4-(tert-butoxycarbonyl)-1,4-diazepan-1-yl)pyrazin-2-yl)acetate
Uniqueness
Lithium(1+)2-(1,2,4-thiadiazol-3-yl)acetate is unique due to its specific thiadiazole ring structure, which imparts distinct chemical and biological properties. Compared to other thiadiazole derivatives, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
2792185-66-9 |
|---|---|
Formule moléculaire |
C4H3LiN2O2S |
Poids moléculaire |
150.1 g/mol |
Nom IUPAC |
lithium;2-(1,2,4-thiadiazol-3-yl)acetate |
InChI |
InChI=1S/C4H4N2O2S.Li/c7-4(8)1-3-5-2-9-6-3;/h2H,1H2,(H,7,8);/q;+1/p-1 |
Clé InChI |
SGHQKJLSWUFFGM-UHFFFAOYSA-M |
SMILES canonique |
[Li+].C1=NC(=NS1)CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Benzo[b]thiophen-3-yl)-3-methylbutanoic acid](/img/structure/B13590372.png)


![1-[3-(2,2,2-trifluoroethyl)cyclobutyl]methanaminehydrochloride,Mixtureofdiastereomers](/img/structure/B13590383.png)


![6-Phenylspiro[2.3]hexan-4-one](/img/structure/B13590397.png)

![1-{1-Methoxyspiro[3.3]heptan-1-yl}methanaminehydrochloride](/img/structure/B13590413.png)

![1-[(5-Methyl-2-pyridinyl)methyl]piperazine](/img/structure/B13590426.png)


